molecular formula C14H12N4O2 B2475958 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone CAS No. 2034312-15-5

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone

Cat. No. B2475958
M. Wt: 268.276
InChI Key: XALLXYRVRVXMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography , NMR spectroscopy, and electron microscopy are often used .

Scientific Research Applications

Catalysis and Organic Synthesis

The tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, similar in structure to the compound , forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions effectively. This reaction is pivotal in organic synthesis, enabling the formation of 1,2,3-triazoles, a core structure in many pharmaceuticals and materials, under mild conditions with low catalyst loadings (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Antibacterial and Antifungal Properties

Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds exhibited moderate activity against Bacillus subtilis and Candida albicans, with some derivatives showing excellent anticonvulsant activity (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Photoreactive Properties

Research into the photochemistry of benzofurazan derivatives reveals potential applications in the development of photoresponsive materials. Irradiation of benzofurazan in benzene solution yields azepine derivatives, suggesting the utility of such compounds in the design of light-sensitive materials or molecular switches (Georgarakis, Rosenkranz, & Schmid, 1971).

Antimicrobial Activity

Benzofuran derivatives containing 1,2,4-triazole moiety have been synthesized and assessed for their antibacterial and antifungal activities. These compounds show potential as antimicrobial agents, with their structure-activity relationship providing insights into designing new drugs (Bharathi, Netravati, & Basavaraja, 2023).

Drug Design and Medicinal Applications

Triazole derivatives are extensively studied for their potential in drug design due to their pharmacological properties. These compounds are synthesized and characterized for their possible applications as anti-nociceptive and anti-inflammatory agents, demonstrating the diverse therapeutic potential of triazole-containing molecules (Rajasekaran & Rajagopal, 2009).

properties

IUPAC Name

1-benzofuran-2-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-14(13-7-10-3-1-2-4-12(10)20-13)17-8-11(9-17)18-6-5-15-16-18/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALLXYRVRVXMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzofuran-2-yl)methanone

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